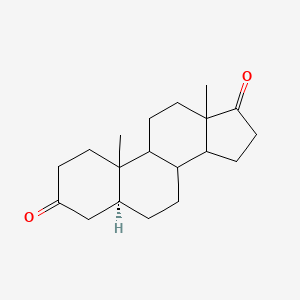5alpha-Androstan-3,17-dione
CAS No.:
Cat. No.: VC1618800
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H28O2 |
|---|---|
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | (5S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1 |
| Standard InChI Key | RAJWOBJTTGJROA-PLFHKJOISA-N |
| Isomeric SMILES | CC12CCC(=O)C[C@@H]1CCC3C2CCC4(C3CCC4=O)C |
| Canonical SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C |
Introduction
Chemical Structure and Properties
5alpha-Androstan-3,17-dione is a steroid compound with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.4244 g/mol . The compound features a characteristic steroid nucleus structure with a saturated four-ring system typical of androstane derivatives . Structurally, it is distinguished by ketone functional groups at both the C-3 and C-17 positions of the steroid skeleton, with the 5α configuration indicating the stereochemistry at position 5 .
Nomenclature and Identification
The compound is registered under several names and identifiers in chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 846-46-8 |
| IUPAC Standard InChIKey | RAJWOBJTTGJROA-BQWQYDDZSA-N |
| Alternative Names | 5α-Androstane-3,17-dione; 5α-Androsta-3,17-dione; 5α-Androstanedione; 5α-Androstan-3,17-dione |
| PubChem CID | 3034809 |
Table 1: Identification parameters for 5alpha-Androstan-3,17-dione
The structural configuration of 5alpha-Androstan-3,17-dione is critical for its biological activity, particularly its interaction with various enzymes involved in steroid metabolism .
Biochemical Role and Metabolic Significance
5alpha-Androstan-3,17-dione occupies a crucial position in the steroid biosynthetic pathway, serving as both a metabolite and a precursor in androgen metabolism.
Steroidogenic Pathway Involvement
This compound is integrally involved in the steroid hormone synthesis pathway, particularly in the metabolism of androgens. It is metabolically related to more potent androgens such as testosterone and dihydrotestosterone (DHT) . The 5α-reduced structure of the compound makes it a significant intermediate in these conversion processes.
Enzymatic Interactions
5alpha-Androstan-3,17-dione interacts with several key enzymes involved in steroid metabolism:
-
Type 3 17β-hydroxysteroid dehydrogenase (17β-HSD) - This enzyme transforms 4-androstene-3,17-dione into testosterone, and 5alpha-Androstan-3,17-dione has been investigated as a potential inhibitor of this conversion .
-
Aldo-keto reductases - Enzymes like AKR1C3 catalyze the NADH and NADPH-dependent reduction of ketosteroids like 5alpha-Androstan-3,17-dione to hydroxysteroids, regulating the metabolism of androgens, estrogens, and progesterone .
The compound's ability to inhibit specific steroidogenic enzymes has made it a focus of research for potential therapeutic applications targeting hormonal disorders .
Synthesis Methodologies
The production of 5alpha-Androstan-3,17-dione can be achieved through various synthetic approaches, with different methods yielding varying levels of stereoselectivity and efficiency.
Traditional Synthetic Routes
Traditional synthesis of 5alpha-Androstan-3,17-dione typically involves the reduction of 4-androstene-3,17-dione, followed by appropriate oxidation steps to maintain the ketone functionalities at the C-3 and C-17 positions . The stereochemical control at the C-5 position is critical in ensuring the 5α configuration of the final product.
| Compound | Structure Type | IC₅₀ Value | Relative Potency |
|---|---|---|---|
| 3β-(N-heptanoyl-L-phenylalanine-L-leucine-aminomethyl)-3α-hydroxy-5α-androstan-17-one | Peptide derivative | 227 nM | Twice as potent as natural substrate |
Table 2: Inhibitory activity of a selected 5α-androstan derivative against type 3 17β-HSD
This research demonstrates the potential of androstane derivatives as scaffolds for the development of enzyme inhibitors with specific biological activities.
Endocrinological Research
As a component of the androgen metabolic pathway, 5alpha-Androstan-3,17-dione serves as a valuable tool in endocrinological research, particularly in studies focusing on:
-
Androgen metabolism and regulation
-
Hormonal disorders related to androgen imbalance
-
Steroidogenic enzyme function and inhibition
These research applications contribute to our understanding of steroid hormone biochemistry and may lead to therapeutic interventions for conditions involving hormonal dysregulation .
Structural Relationships with Related Steroids
5alpha-Androstan-3,17-dione exists within a network of structurally related steroid compounds, occupying a specific position in the androgen metabolic pathway.
Comparative Structural Analysis
The following table compares 5alpha-Androstan-3,17-dione with structurally related steroid compounds:
| Compound | Structural Relationship | Distinctive Features |
|---|---|---|
| 4-Androstene-3,17-dione | Precursor | Contains a C4-C5 double bond |
| Testosterone | Metabolic product | 17β-hydroxy group instead of 17-ketone |
| Dihydrotestosterone | Related metabolite | 5α-reduced form with 17β-hydroxy group |
| 5α-androstane-3α,17α-diol | Related derivative | Hydroxyl groups at C-3 and C-17 positions |
Table 3: Structural comparison of 5alpha-Androstan-3,17-dione with related steroids
Metabolic Pathway Position
In the steroid biosynthetic pathway, 5alpha-Androstan-3,17-dione serves as:
-
A metabolite of 4-androstene-3,17-dione via 5α-reductase activity
-
A potential precursor to 5α-reduced androgens with modifications at the C-3 and C-17 positions
-
An alternative substrate for various hydroxysteroid dehydrogenases
This positioning makes the compound a key intermediate in understanding androgen metabolism and its regulation.
Analytical Techniques for Identification and Quantification
The detection, identification, and quantification of 5alpha-Androstan-3,17-dione in research and clinical settings require specific analytical approaches.
Spectroscopic Methods
Various spectroscopic techniques are employed for the characterization of 5alpha-Androstan-3,17-dione:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information, particularly regarding stereochemistry
-
Mass Spectrometry - Enables identification and quantification in complex biological matrices
-
Infrared Spectroscopy - Useful for identifying functional groups, particularly the distinctive C=O stretching frequencies of the ketone groups at C-3 and C-17
Chromatographic Analysis
Chromatographic techniques commonly used for the analysis of 5alpha-Androstan-3,17-dione include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Thin-Layer Chromatography (TLC)
These methods enable the separation, identification, and quantification of the compound in research and clinical samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume